molecular formula C10H9FN2O B2594452 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile CAS No. 951624-27-4

2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile

Cat. No.: B2594452
CAS No.: 951624-27-4
M. Wt: 192.193
InChI Key: FKDLRRQLLJRSPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-hydroxybenzonitrile with isopropylideneamine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzonitriles.

    Oxidation: Oximes or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group and the nitrile moiety play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The isopropylideneaminooxy group may also contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylideneaminooxy group, in particular, distinguishes it from other similar compounds and enhances its utility in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-6-(propan-2-ylideneamino)oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7(2)13-14-10-5-3-4-9(11)8(10)6-12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDLRRQLLJRSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C(=CC=C1)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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